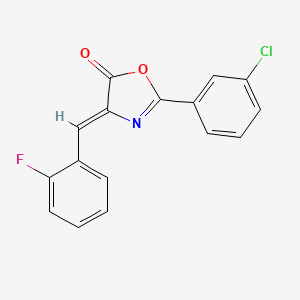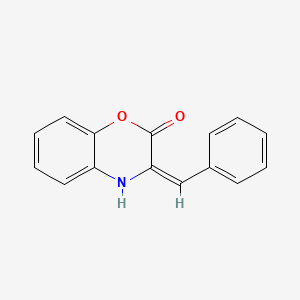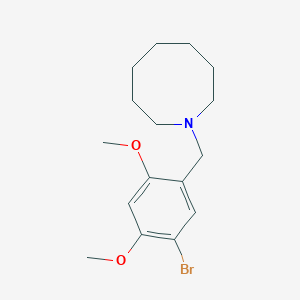![molecular formula C22H28N2O2 B5661013 N-{[4'-(1-morpholin-4-ylethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5661013.png)
N-{[4'-(1-morpholin-4-ylethyl)biphenyl-3-yl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the aforementioned compound often involves complex organic reactions, aiming for high yield and purity. A related compound, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, was synthesized as a KCNQ2 potassium channel opener, demonstrating the intricate steps involved in producing such molecules for biological applications (Wu et al., 2003). Similarly, the synthesis and crystal structure analysis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl) methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide provide insights into the methods used for creating and analyzing compounds with complex molecular structures (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed through various spectroscopic and crystallographic techniques. For example, the structural determination of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through NMR, UV, IR, and mass spectral data illustrates the detailed analysis required to elucidate the structure of complex organic compounds (Manolov et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets or participation in chemical transformations. The study of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholinyl groups, highlights the potential anticonvulsant activities and chemical versatility of these molecules (Kamiński et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior and application potential of these compounds. The redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone provides valuable information on the supramolecular interactions and physical characteristics of similar compounds (Buu et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for designing molecules with desired functions. Studies on similar compounds, like dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, shed light on the complex chemical behavior and potential applications of such molecules (Jacob et al., 1981).
Propiedades
IUPAC Name |
N-[[3-[4-(1-morpholin-4-ylethyl)phenyl]phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-22(25)23-16-18-5-4-6-21(15-18)20-9-7-19(8-10-20)17(2)24-11-13-26-14-12-24/h4-10,15,17H,3,11-14,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKMEGJRAIWVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)C(C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5660957.png)
![ethyl 4-[(4-acetylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5660959.png)
![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5660975.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5660976.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5660986.png)

![4-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5660995.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5661002.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5661010.png)



![2-[(2-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5661026.png)